2,2-Difluoro-2-(4-methylphenyl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(4-methylphenyl)ethanethioamide is a fluorinated organic compound with the molecular formula C₉H₉F₂NS and a molecular weight of 201.24 g/mol . This compound is characterized by the presence of two fluorine atoms and a thioamide group attached to a phenyl ring substituted with a methyl group. It is primarily used in research settings due to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-methylphenyl)ethanethioamide typically involves the reaction of 4-methylbenzyl chloride with potassium thiocyanate in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under anhydrous conditions and at low temperatures to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-(4-methylphenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles like amines or alcohols; reactions often require a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Products with nucleophiles replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(4-methylphenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(4-methylphenyl)ethanethioamide involves its interaction with various molecular targets. The thioamide group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-2-phenylethanethioamide: Lacks the methyl group on the phenyl ring.
2,2-Difluoro-2-(4-chlorophenyl)ethanethioamide: Contains a chlorine atom instead of a methyl group.
2,2-Difluoro-2-(4-methoxyphenyl)ethanethioamide: Features a methoxy group instead of a methyl group.
Uniqueness
2,2-Difluoro-2-(4-methylphenyl)ethanethioamide is unique due to the presence of both fluorine atoms and a thioamide group, which confer distinct chemical reactivity and biological properties. The methyl group on the phenyl ring further differentiates it from other similar compounds, potentially affecting its steric and electronic characteristics .
Eigenschaften
Molekularformel |
C9H9F2NS |
---|---|
Molekulargewicht |
201.24 g/mol |
IUPAC-Name |
2,2-difluoro-2-(4-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C9H9F2NS/c1-6-2-4-7(5-3-6)9(10,11)8(12)13/h2-5H,1H3,(H2,12,13) |
InChI-Schlüssel |
XVAAHOZNDFMBML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(=S)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.